1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities .
Preparation Methods
The synthesis of 1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine with acetyl chloride to form 1-acetylpiperidine. This intermediate is then reacted with 4-(methylsulfamoyl)phenyl isocyanate to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to control the reaction rate and yield . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidine derivatives .
Scientific Research Applications
1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
- 1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide
- 1-acetyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]piperidine-4-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11(19)18-9-7-12(8-10-18)15(20)17-13-3-5-14(6-4-13)23(21,22)16-2/h3-6,12,16H,7-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCHFMXUDZASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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